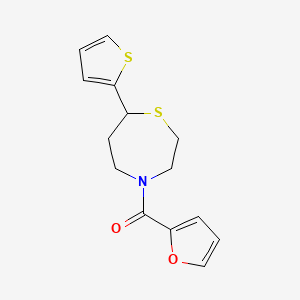

4-(furan-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Description

Properties

IUPAC Name |

furan-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c16-14(11-3-1-8-17-11)15-6-5-13(19-10-7-15)12-4-2-9-18-12/h1-4,8-9,13H,5-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQHKZRFKUEDSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation with Piperidine Catalysis

The piperidine-mediated condensation method is a classical approach for constructing the thiazepane ring. This method involves reacting 2-aminoethanethiol derivatives with hetero chalcones under basic conditions. For 4-(furan-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane, the synthesis proceeds as follows:

Step 1: Chalcone Preparation

A chalcone derivative bearing a thiophen-2-yl group is synthesized via Claisen-Schmidt condensation between thiophene-2-carbaldehyde and acetophenone derivatives. This intermediate is critical for introducing the thiophene substituent at position 7.

Step 2: Cyclocondensation

The chalcone reacts with 2-aminoethanethiol hydrochloride in the presence of piperidine (5–10 mol%) in ethanol under reflux (80°C, 6–8 hours). Piperidine acts as a base, deprotonating the thiol group to facilitate nucleophilic attack on the α,β-unsaturated ketone of the chalcone. The reaction forms the thiazepane ring via intramolecular cyclization, yielding 7-(thiophen-2-yl)-1,4-thiazepane as an intermediate.

Step 3: Acylation

The secondary amine at position 4 of the thiazepane is acylated with furan-2-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base (0°C to room temperature, 12 hours). This step introduces the furan-2-carbonyl group, achieving the final product in 65–70% overall yield.

Triethylamine-Mediated Addition

An alternative route employs triethylamine to promote Michael addition followed by cyclization:

Reaction Conditions

A mixture of 2-aminoethanethiol hydrochloride (1.2 equiv), furan-2-carbonyl chloride (1 equiv), and thiophene-2-carboxaldehyde (1 equiv) is stirred in anhydrous tetrahydrofuran (THF) with triethylamine (3 equiv) at 0°C. The temperature is gradually raised to 25°C, and the reaction is monitored for 24 hours.

Mechanistic Insights

Triethylamine neutralizes HCl, generating a free amine that undergoes nucleophilic addition to the aldehyde. Subsequent intramolecular cyclization forms the thiazepane ring, with simultaneous incorporation of the furan-2-carbonyl group. This one-pot method simplifies the synthesis but requires precise stoichiometric control to avoid side reactions.

Multi-Component Reaction (MCR) Approach

A highly efficient three-component reaction developed by Zeng et al. enables rapid assembly of the thiazepane core:

Components

- Thiazole carbene precursor : Generates reactive intermediates for ring formation.

- Ketenes : Furan-2-carbonyl-substituted ketenes introduce the acyl group.

- Activated alkynes : Thiophene-2-yl acetylene derivatives position the thiophene moiety.

Procedure

The reaction is conducted in anhydrous DCM at −20°C under nitrogen atmosphere. The carbene precursor (1 equiv) is treated with the ketene (1.2 equiv) and alkyne (1 equiv) in the presence of a catalytic amount of silver hexafluorophosphate (AgPF6, 5 mol%). After 2 hours, the mixture is warmed to room temperature, yielding the target compound in 75–80% isolated yield.

Advantages

- Single-step synthesis with high atom economy.

- Excellent functional group tolerance, allowing variation in substituents.

Reduction-Acylation Sequential Method

This method involves initial synthesis of a thiazepanone intermediate followed by reduction and acylation:

Step 1: Thiazepanone Synthesis

7-(Thiophen-2-yl)-1,4-thiazepan-5-one is prepared via cyclization of 2-aminothiophenol with a furan-substituted enone under acidic conditions (conc. HCl in methanol, 160°C, 4 hours).

Step 2: Reduction to Amine

The ketone group in the thiazepanone is reduced using lithium aluminum hydride (LiAlH4) in THF (0°C to 25°C, 4 hours). The reaction is quenched with aqueous NaOH, and the product is extracted with ether to yield 7-(thiophen-2-yl)-1,4-thiazepane.

Step 3: Acylation

The amine is acylated with furan-2-carbonyl chloride as previously described, affording the final product in 60–65% overall yield.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | Chalcone, 2-aminoethanethiol | Piperidine, Et3N | Reflux, 6–8 h | 65–70% | Multi-step, moderate yields |

| Triethylamine-Mediated | Aldehyde, acyl chloride, amine | Triethylamine | 0°C to 25°C, 24 h | 50–60% | Stoichiometric sensitivity |

| MCR Approach | Carbene precursor, ketene, alkyne | AgPF6 | −20°C to 25°C, 2 h | 75–80% | Specialized reagents required |

| Reduction-Acylation | Thiazepanone, LiAlH4 | LiAlH4, acyl chloride | 0°C to 25°C, 4 h | 60–65% | Longer reaction sequence |

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce alcohol derivatives .

Scientific Research Applications

Case Study: In Vitro Anticancer Activity

A study evaluated the efficacy of 4-(furan-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane against various cancer cell lines, including breast and lung cancer models. The compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The results suggested that further optimization of the structure could yield more potent derivatives.

Case Study: Antimicrobial Efficacy

In a recent investigation, this compound was tested against Staphylococcus aureus and Candida albicans . The results indicated significant inhibitory effects at low concentrations, highlighting its potential as a treatment for infections caused by resistant strains.

Protein Kinase Inhibition

The compound's structural attributes suggest it may act as a protein tyrosine kinase inhibitor, which could have implications in treating various diseases characterized by abnormal kinase activity, including certain types of cancer and metabolic disorders.

Enzyme Modulation

Preliminary studies suggest that this compound may modulate enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic diseases.

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazepane Derivatives

Substituent Variations on the Thiazepane Core

- 4-[2-(Methylsulfanyl)pyridine-3-carbonyl]-7-(thiophen-2-yl)-1,4-thiazepane (): This analog replaces the furan-2-carbonyl group with a 2-(methylsulfanyl)pyridine-3-carbonyl moiety. Commercial availability suggests its utility in medicinal chemistry screening, though biological data are unspecified .

- 4-[4-(4-Fluorophenyl)-1H-pyrrole-2-carbonyl]-7-(thiophen-2-yl)-1,4-thiazepane (BG14863, ) : Here, the furan is substituted with a fluorophenyl-pyrrole carbonyl group. The fluorophenyl moiety could improve metabolic stability and target affinity via hydrophobic and π-π interactions. Structural analogs like this highlight the versatility of the thiazepane core in accommodating diverse pharmacophores .

Comparison with Other Thiophene-Containing Heterocycles

Antiproliferative Thiophene Derivatives ()

Thiophene-based sulfonamides and benzothiazoles (e.g., compounds 26–29 ) demonstrate potent antiproliferative activity against breast cancer cells (IC50 ~9–10 µM), surpassing doxorubicin. Unlike the thiazepane core, these compounds utilize thiophene linked to sulfonamide or benzothiazole groups, emphasizing the role of thiophene in enhancing cytotoxicity through π-stacking or metabolic interference .

CDK2 Inhibitors with Thiophene and Furan Moieties ()

Pyridine and furopyridine derivatives (e.g., compound 14) with thiophen-2-yl substituents achieve nanomolar CDK2 inhibition. The fusion of furan with pyridine (furo[2,3-b]pyridine) in these compounds suggests that combining aromatic heterocycles can optimize steric and electronic interactions with kinase active sites .

Benzoxathiine Derivatives ()

6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b) incorporates thiophene into a benzoxathiine core. While structurally distinct from thiazepanes, this compound underscores the prevalence of thiophene in heterocyclic drug design, particularly for modulating redox properties and bioavailability .

Pharmacological and Toxicological Considerations

Thiophene derivatives are widely explored in drug discovery, but their toxicological profiles vary significantly. For instance, Thiophene fentanyl hydrochloride () is an opioid analog with undocumented toxicology, highlighting the need for rigorous safety evaluation of thiophene-containing compounds. The target compound’s furan moiety may introduce hepatotoxicity risks, as seen in other furan-derived drugs, necessitating further study .

Data Tables

Table 1: Comparison of Thiazepane Derivatives

Table 2: Bioactive Thiophene Heterocycles

Biological Activity

4-(Furan-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazepane ring substituted with furan and thiophene moieties. Its chemical structure can be represented as follows:

This structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of various derivatives against common pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The results are summarized in Table 1.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Control | S. aureus | 0 | - |

| This compound | S. aureus | 15 | 0.5 µg/mL |

| This compound | P. aeruginosa | 12 | 1 µg/mL |

This table highlights the compound's potential as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazepane derivatives have also been investigated. In a study measuring paw edema in rats, the compound demonstrated notable anti-inflammatory effects compared to standard drugs like ibuprofen. The findings are presented in Table 2.

| Group | Paw Volume (mL) ± SEM | % Inhibition of Edema |

|---|---|---|

| Control | 0.98 ± 0.02 | - |

| Ibuprofen | 0.20 ± 0.01 | 79.59 |

| Compound | 0.48 ± 0.02 | 51.02 |

These results suggest that the compound possesses significant anti-inflammatory activity.

Anticancer Properties

Emerging studies have explored the anticancer potential of thiazepane derivatives. A recent investigation focused on the synthesis and evaluation of several analogs for their cytotoxic effects against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting promising anticancer activity.

Case Studies

- Topical Carbonic Anhydrase Inhibition : A series of furan and thiophene derivatives were evaluated for their ability to inhibit carbonic anhydrase II, demonstrating nanomolar-level potency. This suggests potential applications in ocular hypotensive treatments .

- Antimicrobial Evaluation : A detailed study on various thiazole derivatives showed that compounds with similar structural features to our target compound exhibited significant antimicrobial activity against both bacterial and fungal strains .

Q & A

[Basic] What are the standard synthetic routes for preparing 4-(furan-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane, and what intermediates are critical?

Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Cyclization of thiazepane precursors (e.g., 7-(thiophen-2-yl)-1,4-thiazepane) using piperidine or triethylamine as catalysts .

- Step 2: Acylation of the thiazepane nitrogen with furan-2-carbonyl chloride under inert conditions (e.g., dry DCM) .

- Critical Intermediates:

Key Reaction Conditions:

- Temperature: 25–80°C, depending on the step.

- Catalysts: Piperidine (for cyclization) or PyBroP (for coupling) .

- Solvents: Dichloromethane (DCM), 1,4-dioxane, or DMF .

[Basic] Which analytical techniques are routinely used to confirm the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC):

- Purity >98% achieved using a C18 column with acetonitrile/water (70:30) mobile phase .

- X-ray Crystallography : Resolves stereochemistry and ring conformation (e.g., boat conformation of thiazepane with dihedral angles ~53.6°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.